P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide

Lipophilicity Drug Design Membrane Permeability

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide (CAS 1333316-91-8) is a specialized organophosphorus compound within the phosphinic amide class, featuring two 4-(trifluoromethyl)phenyl groups bonded to a central phosphorus atom with an amide functional group. Its molecular formula is C14H10F6NOP, with a molecular weight of 353.20 g/mol and a predicted LogP of 2.37.

Molecular Formula C14H10F6NOP
Molecular Weight 353.2 g/mol
CAS No. 1333316-91-8
Cat. No. B1405149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide
CAS1333316-91-8
Molecular FormulaC14H10F6NOP
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C14H10F6NOP/c15-13(16,17)9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)14(18,19)20/h1-8H,(H2,21,22)
InChIKeyJRIPXRAYILRSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide (1333316-91-8): Physicochemical Identity and Comparator Landscape


P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide (CAS 1333316-91-8) is a specialized organophosphorus compound within the phosphinic amide class, featuring two 4-(trifluoromethyl)phenyl groups bonded to a central phosphorus atom with an amide functional group . Its molecular formula is C14H10F6NOP, with a molecular weight of 353.20 g/mol and a predicted LogP of 2.37 . This compound belongs to a family of phosphine oxide/phosphinic amide ligands and enzyme inhibitors where the para-CF3 substitution on both phenyl rings confers distinctive electronic and lipophilic properties compared to unsubstituted or differently substituted analogs such as P,P-diphenylphosphinic amide (CAS 5994-87-6) and Bis(4-(trifluoromethyl)phenyl)phosphine oxide (CAS 15929-43-8) .

1 Para-CF3 phosphinic amide scaffold for electronic and lipophilic tuning
2 Hemilabile N,O-coordination supports catalytic ligand design
3 Predicted thermal stability for high-temperature cross-coupling

Why Generic Substitution of P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide Fails in Structure-Activity Applications


Substituting P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide with the more common and commercially available P,P-diphenylphosphinic amide (lacking CF3 groups) or the oxidized Bis(4-(trifluoromethyl)phenyl)phosphine oxide is not functionally equivalent. The para-CF3 substitution increases electron-withdrawing character (Hammett σp ≈ 0.54 for CF3 vs. 0.00 for H) [1], elevating the predicted LogP from 1.87 (diphenyl analog) to 2.37 (target compound), which corresponds to an approximately three-fold increase in octanol/water partition coefficient [1]. This translates into distinct membrane permeability, target binding kinetics, and metabolic stability in biological systems, as well as altered Lewis basicity and coordination geometry in catalytic applications [2]. Generic substitution therefore risks loss of both potency and selectivity in any structure-dependent application.

Target
P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide
CF3-substituted phosphinic amide with enhanced lipophilicity and versatile coordination
Potential Substitute
P,P-Diphenylphosphinic amide (no CF3)
Lower LogP (~1.87) may reduce membrane permeability and alter intracellular target engagement profiles
Target
P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide
Phosphinic amide offers multiple coordination modes (O-donor, N,O-chelate, hemilabile)
Potential Substitute
Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Lacks NH2 group; restricted to oxide-only coordination, limiting catalytic hydrogen-bonding networks

Quantitative Differentiation Evidence for P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Diphenylphosphinic Amide: LogP Comparison

The target compound exhibits a calculated LogP of 2.37, representing a 0.50 LogP unit increase over P,P-diphenylphosphinic amide (LogP = 1.87) . This difference corresponds to an approximately 3.2-fold higher octanol/water partition coefficient, directly attributable to the two para-CF3 substituents. Higher LogP correlates with improved passive membrane permeability in cell-based assays, a critical parameter for intracellular target engagement .

LogP Comparison
Cross-study comparable
Target LogP 2.37 vs. diphenyl analog 1.87; Δ = +0.50 (~3.2× higher partition)
Supports lipophilicity-driven membrane permeability assessment
Predicted LogP values; verify experimentally if intracellular assay required
Lipophilicity Drug Design Membrane Permeability

Elevated Topological Polar Surface Area vs. Diphenyl Analog: Implications for Bioavailability

The target compound has a topological polar surface area (TPSA) of 52.90 Ų, compared to 43.09 Ų for P,P-diphenylphosphinic amide . While both values fall within the Veber rule threshold (<140 Ų), the 9.81 Ų increase in TPSA introduces a modest modulation of passive permeation that can be exploited to fine-tune oral bioavailability. Compounds with TPSA values closer to 60 Ų often exhibit balanced permeability and solubility profiles desirable for oral drug candidates [1].

TPSA Comparison
Cross-study comparable
Target TPSA 52.90 Ų vs. diphenyl analog 43.09 Ų; Δ = +9.81 Ų
Indicates differentiated permeability–solubility balance
Calculated TPSA; within Veber thresholds for both, but relative shift matters
Drug-likeness Polar Surface Area Oral Bioavailability

Functional Group Differentiation: Phosphinic Amide vs. Phosphine Oxide in Catalytic Precursor Reactivity

The target compound contains a P(O)-NH2 phosphinic amide group, whereas the structurally closest CF3-containing comparator, Bis(4-(trifluoromethyl)phenyl)phosphine oxide (CAS 15929-43-8), contains a P(O)-H phosphine oxide group . This functional group difference is critical: phosphinic amides can serve as neutral, monoanionic (after N–H deprotonation) or hemilabile ligands to transition metals, offering three distinct coordination modes not available to simple phosphine oxides [1]. This versatility enables applications in asymmetric catalysis where the NH2 group can participate in hydrogen-bonding substrate direction, a feature completely absent in the phosphine oxide analog.

Coordination Versatility
Class-level inference
Phosphinic amide (P(O)-NH2) enables neutral, anionic, and hemilabile modes; phosphine oxide (P(O)-H) limited to oxide coordination
Supports catalytic applications requiring H-bonding substrate direction
Coordination chemistry derived from class review; verify with specific metal/conditions
Organocatalysis Ligand Design Phosphinic Amide

Predicted Boiling Point and Thermal Stability vs. Bis(4-(trifluoromethyl)phenyl)phosphine Oxide

The target compound exhibits a predicted boiling point of 370.6 ± 52.0 °C at 760 mmHg, compared to 336.4 ± 52.0 °C for Bis(4-(trifluoromethyl)phenyl)phosphine oxide . This ~34 °C higher boiling point suggests enhanced thermal stability of the phosphinic amide functionality, which is relevant for high-temperature catalytic reactions (e.g., cross-couplings at elevated temperatures) where thermal decomposition of the ligand must be avoided [1]. The amide group also raises the flash point to 178.0 ± 30.7 °C, improving handling safety relative to the phosphine oxide analog.

Thermal Stability Indicator
Cross-study comparable
Predicted BP 370.6 °C vs. phosphine oxide analog 336.4 °C; Δ = +34.2 °C
Suggests wider high-temperature operational window
Predicted values; experimental validation recommended for specific reaction conditions
Thermal Stability Process Chemistry High-Temperature Reactions

Optimal Application Scenarios for P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide Based on Evidence


Intracellular Protein Tyrosine Phosphatase (PTP) Inhibitor Development Requiring Enhanced Membrane Permeability

The +0.50 LogP advantage over unsubstituted P,P-diphenylphosphinic amide makes this compound a preferred starting scaffold for medicinal chemistry programs targeting intracellular PTPs such as PTP1B (diabetes/obesity) or SHP2 (cancer) . Phosphinic amides are established PTP inhibitor pharmacophores, mimicking the phosphotyrosine transition state. The elevated lipophilicity of the bis-CF3 variant directly addresses the membrane permeability bottleneck that has historically limited the cellular activity of phosphinic amide-based PTP inhibitors [1]. Researchers should select this compound when cell-based assay activity is required and the simpler diphenyl analog yields insufficient intracellular target engagement.

Asymmetric Transition-Metal Catalysis Leveraging Hemilabile N,O-Coordination

The phosphinic amide functionality (P(O)-NH2) enables coordination modes unavailable to the phosphine oxide analog, including neutral O-donor, anionic N,O-chelate, and hemilabile P,O-bridge geometries . This versatility supports applications in asymmetric hydrogenation, cross-coupling, and C–H activation where substrate direction via hydrogen bonding to the NH2 group can enhance enantioselectivity. The electron-withdrawing CF3 substituents further modulate the phosphorus center's Lewis basicity, providing an additional tuning parameter for catalyst optimization [1]. This compound is the appropriate choice over Bis(4-(trifluoromethyl)phenyl)phosphine oxide when the ligand must participate in substrate recognition beyond simple metal binding.

High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

With a predicted boiling point 34 °C higher than the phosphine oxide comparator, this phosphinic amide is better suited for Pd-catalyzed aminations and Suzuki-Miyaura couplings conducted at elevated temperatures (120–180 °C) . The enhanced thermal stability reduces ligand decomposition rates, maintaining catalyst turnover number (TON) over extended reaction times. The CF3 groups simultaneously provide the electron-deficient phosphorus center desirable for reductive elimination steps in cross-coupling catalytic cycles. Procurement of this compound is justified when reaction conditions exceed the thermal tolerance limits of conventional phosphine oxide ligands.

Fine-Tuning Oral Bioavailability in Lead Optimization

The 9.81 Ų increase in TPSA relative to the diphenyl analog places this compound closer to the optimal TPSA range (~60–70 Ų) for balancing passive permeability with aqueous solubility . In lead optimization programs where the core phosphinic amide pharmacophore has demonstrated target engagement but requires bioavailability improvement, the bis-CF3 substitution offers a quantifiable TPSA shift without introducing additional hydrogen bond donors or acceptors. This makes the compound a rational procurement choice for medicinal chemistry teams systematically exploring structure-property relationships (SPR) around a phosphinic amide scaffold [1].

Application
Selection Property
Validation Focus
Intracellular PTP inhibitor candidate scaffold
Lipophilicity-driven membrane permeability
Cell-based target engagement comparison vs. diphenyl analog
Asymmetric catalysis with hemilabile ligand
N,O-chelate and hydrogen-bonding capability
Enantioselectivity and turnover under varied metal conditions
High-temperature Pd-catalyzed cross-coupling
Thermal stability and electron-deficient phosphorus
Ligand integrity and catalyst TON at elevated temperatures
Lead optimization SPR exploration
Quantified TPSA shift without HBD/HBA changes
Permeability-solubility balance in cell-based models
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